An In-Depth Technical Guide to the Chemical Properties of Ethyl (E)-oct-2-enoate
An In-Depth Technical Guide to the Chemical Properties of Ethyl (E)-oct-2-enoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl (E)-oct-2-enoate, a volatile organic compound found in some fruits, is an unsaturated ester with potential applications in the flavor, fragrance, and pharmaceutical industries. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and purification, and an analysis of its spectroscopic data. Furthermore, it explores the current understanding of the biological activities of related unsaturated esters, offering insights into the potential pharmacological relevance of Ethyl (E)-oct-2-enoate.
Chemical and Physical Properties
Ethyl (E)-oct-2-enoate is a colorless liquid with a fruity aroma. Its fundamental properties are summarized in the table below, providing a valuable resource for researchers and chemists.[1][2]
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₈O₂ | [1][2][3] |
| Molecular Weight | 170.25 g/mol | [1][2] |
| CAS Number | 7367-82-0 | [1][2] |
| Appearance | Colorless liquid | [4] |
| Boiling Point | 222 °C (lit.) | [5] |
| Density | 0.883 g/mL at 25 °C (lit.) | [5] |
| Refractive Index (n20/D) | 1.4410 (lit.) | [5] |
| Solubility | Insoluble in water; soluble in ethanol (B145695) and fats. | [1] |
| Flash Point | 90.56 °C (195.00 °F) | [4] |
Synthesis of Ethyl (E)-oct-2-enoate
The synthesis of Ethyl (E)-oct-2-enoate can be achieved through several established organic chemistry reactions. The two most common and effective methods are the Wittig reaction and Fischer esterification.
Wittig Reaction
The Wittig reaction is a reliable method for forming carbon-carbon double bonds, offering good control over stereochemistry. For the synthesis of Ethyl (E)-oct-2-enoate, a stabilized phosphorus ylide is reacted with hexanal (B45976). The stabilized ylide generally favors the formation of the (E)-isomer.
Materials:
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Hexanal
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Ethyl (triphenylphosphoranylidene)acetate (stabilized ylide)
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Anhydrous toluene (B28343)
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Anhydrous sodium sulfate
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Silica (B1680970) gel for column chromatography
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Hexane (B92381) and ethyl acetate (B1210297) for elution
Procedure:
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In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve hexanal (1.0 equivalent) in anhydrous toluene.
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Add ethyl (triphenylphosphoranylidene)acetate (1.1 equivalents) to the solution.
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Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
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Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
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Remove the toluene under reduced pressure using a rotary evaporator.
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The crude product will contain triphenylphosphine (B44618) oxide as a byproduct. Purify the crude mixture by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.
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Combine the fractions containing the pure Ethyl (E)-oct-2-enoate and remove the solvent under reduced pressure.
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Characterize the final product using spectroscopic methods (NMR, IR, MS).
Caption: Stepwise process of Fischer esterification for Ethyl (E)-oct-2-enoate synthesis.
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of Ethyl (E)-oct-2-enoate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (CDCl₃) | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~0.89 | t | ~6.8 | -CH₃ (terminal methyl) | |
| ~1.25-1.35 | m | -CH₂- (x3) | ||
| ~1.28 | t | 7.1 | O-CH₂-CH₃ | |
| ~2.18 | q | ~7.0 | -CH₂-CH= | |
| ~4.17 | q | 7.1 | O-CH₂-CH₃ | |
| ~5.80 | dt | 15.6, 1.5 | =CH-C=O | |
| ~6.95 | dt | 15.6, 7.0 | -CH=CH-C=O |
| ¹³C NMR (CDCl₃) | Chemical Shift (ppm) | Assignment |
| 14.0 | -CH₃ (terminal methyl) | |
| 14.3 | O-CH₂-CH₃ | |
| 22.5 | -CH₂- | |
| 27.9 | -CH₂- | |
| 31.3 | -CH₂- | |
| 32.1 | -CH₂-CH= | |
| 60.1 | O-CH₂- | |
| 121.2 | =CH-C=O | |
| 149.8 | -CH=CH-C=O | |
| 166.7 | C=O |
Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.
Infrared (IR) Spectroscopy
The IR spectrum of Ethyl (E)-oct-2-enoate displays characteristic absorption bands corresponding to its functional groups. [1]
| Wavenumber (cm⁻¹) | Vibrational Mode |
|---|---|
| ~2958, 2931, 2860 | C-H stretching (alkane) |
| ~1725 | C=O stretching (α,β-unsaturated ester) |
| ~1655 | C=C stretching (alkene) |
| ~1265, 1178 | C-O stretching (ester) |
| ~980 | =C-H bending (trans-alkene) |
Mass Spectrometry (MS)
The electron ionization mass spectrum of Ethyl (E)-oct-2-enoate shows a molecular ion peak (M⁺) at m/z 170. The fragmentation pattern is characteristic of an ethyl ester with an unsaturated alkyl chain.
| m/z | Fragment | Interpretation |
| 170 | [C₁₀H₁₈O₂]⁺ | Molecular ion (M⁺) |
| 141 | [M - C₂H₅]⁺ | Loss of the ethyl group |
| 125 | [M - OC₂H₅]⁺ | Loss of the ethoxy group |
| 97 | [C₆H₉O]⁺ | McLafferty rearrangement |
| 83 | [C₅H₇O]⁺ | |
| 55 | [C₄H₇]⁺ |
Mass Spectrometry Fragmentation Pathway:
Caption: Major fragmentation pathways of Ethyl (E)-oct-2-enoate in mass spectrometry.
Potential Biological Activity and Relevance in Drug Development
While direct studies on the biological activity of Ethyl (E)-oct-2-enoate are limited, the broader class of unsaturated fatty acid esters has garnered significant interest in the scientific community for their diverse biological roles.
Unsaturated fatty acids and their derivatives are known to possess anti-inflammatory properties. These effects are often mediated through the modulation of key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.
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NF-κB Pathway: This pathway is a central regulator of inflammation. Some unsaturated fatty acid esters have been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
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MAPK Pathway: The MAPK signaling cascade is involved in cellular processes such as proliferation, differentiation, and apoptosis, and it also plays a crucial role in the inflammatory response. Certain unsaturated fatty acids can modulate the phosphorylation of key proteins in the MAPK pathway, such as ERK, JNK, and p38, leading to a downstream anti-inflammatory effect.
Given its structure as an α,β-unsaturated ester, Ethyl (E)-oct-2-enoate possesses a Michael acceptor functionality. This reactive site could potentially interact with nucleophilic residues (such as cysteine) in proteins, including transcription factors and enzymes involved in inflammatory signaling. This covalent modification could be a mechanism by which it exerts biological effects.
References
- 1. Redox-dependent anti-inflammatory signaling actions of unsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ethyl 2-octenoate, (2E)- | C10H18O2 | CID 5364399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl (E)-2-octenoate [webbook.nist.gov]
- 4. scienceready.com.au [scienceready.com.au]
- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
